Manganese telluride

説明

Synthesis Analysis

Manganese telluride and its variants, such as AMnTe2 (A = K, Rb, Cs, Li, Na), can be synthesized using solid-state reaction and cation exchange techniques. These procedures involve reactions in sealed niobium tubes under specific conditions to produce compounds with distinct layered structures. The synthesis process is crucial as it determines the final compound's structure and, subsequently, its properties and potential applications (Kim, Wang, & Hughbanks, 1998).

Molecular Structure Analysis

The molecular structures of manganese tellurides are characterized by MnTe4 tetrahedra, which form the fundamental building blocks. These tetrahedra combine in different manners to create various layered structures. For example, in compounds like KMnTe2 and RbMnTe2, the tetrahedra are connected at their corners to form layers. The structural diversity in manganese tellurides is attributed to the different ways these MnTe4 tetrahedra are arranged and connected, affecting the material's electronic and magnetic properties (Kim, Wang, & Hughbanks, 1999).

Chemical Reactions and Properties

Manganese tellurides engage in various chemical reactions that highlight their reactive nature and chemical versatility. The compounds can interact with different chemical agents, leading to the formation of new structures and materials. For example, the interaction with ligands can control the nuclearity of manganese telluride molecular clusters, leading to different core structures and properties. This reactivity is crucial for synthesizing materials with specific desired properties (Choi et al., 2015).

Physical Properties Analysis

Manganese tellurides display a range of physical properties, including magnetic and thermoelectric behaviors. For example, certain manganese telluride compounds exhibit Curie-Weiss paramagnetism, while others show antiferromagnetic to paramagnetic transitions. These properties are highly dependent on the material's structure and composition, influencing its potential applications in various technological fields (Gowda et al., 2023).

Chemical Properties Analysis

The chemical properties of manganese tellurides, such as reactivity and stability, are influenced by their molecular structure and synthesis conditions. The electrochemical properties, in particular, highlight the potential application of MnTe in fields such as energy storage and sensors. The ability to form various compounds with different stoichiometries and structures allows for the fine-tuning of their chemical properties for specific applications (Sharma, Rastogi, & Singh, 2004).

科学的研究の応用

Altermagnetism

- Scientific Field: Physics, Spintronics

- Application Summary: Altermagnetism is a new type of magnetism discovered in crystals of manganese telluride . It offers distinct advantages for the developing field of next-generation magnetic memory technology, known as spintronics .

- Methods of Application: The discovery was made at the Swiss Light Source SLS, by an international collaboration led by the Czech Academy of Sciences together with Paul Scherrer Institute PSI .

- Results or Outcomes: The discovery of altermagnetism signifies new fundamental physics, with major implications for spintronics . It also offers a promising platform for exploring unconventional superconductivity .

Two-Dimensional (2D) Materials

- Scientific Field: Material Science, Spintronics

- Application Summary: Manganese telluride can be synthesized into 2D sheets, which have enriched catalytic activity and magnetic properties .

- Methods of Application: The 2D manganese telluride sheets were synthesized using a scalable synthesis method consisting of melting followed by liquid phase exfoliation (LPE) .

- Results or Outcomes: The 2D manganese telluride sheets are attractive for several applications such as memory devices, sensors, biomedical devices, etc .

Gamma Ray Detection

- Scientific Field: Nuclear Physics

- Application Summary: Cadmium Manganese Telluride (CdMnTe / CMT) is a magneto-optical crystal material with applications in gamma ray detection .

- Methods of Application: The CdMnTe crystals are grown and then used in detectors to capture and measure gamma rays .

- Results or Outcomes: The use of CdMnTe in gamma ray detectors has improved the efficiency and accuracy of these devices .

Spintronics

- Scientific Field: Physics, Electronics

- Application Summary: Manganese telluride can be used in spintronics, a technology that exploits the spin-state of electrons to carry information .

- Methods of Application: Manganese telluride is incorporated into devices where the spin state of electrons can be manipulated to store and transmit information .

- Results or Outcomes: The use of manganese telluride in spintronics has the potential to revolutionize information technology, offering faster, smaller, and more efficient devices .

Solar Cells

- Scientific Field: Renewable Energy

- Application Summary: Cadmium Manganese Telluride (CdMnTe / CMT) is used in the manufacture of solar cells .

- Methods of Application: CdMnTe is incorporated into the photovoltaic layers of solar cells, where it helps to absorb sunlight and convert it into electricity .

- Results or Outcomes: The use of CdMnTe in solar cells has improved their efficiency and durability .

Optical Technologies

- Scientific Field: Optics

- Application Summary: Cadmium Manganese Telluride (CdMnTe / CMT) is a magneto-optical crystal material with applications in various optical technologies .

- Methods of Application: The CdMnTe crystals are used in various optical devices such as optical isolators, lasers, and LEDs .

- Results or Outcomes: The use of CdMnTe in optical technologies has improved the performance and efficiency of these devices .

Photocatalytic Applications

- Scientific Field: Chemistry, Material Science

- Application Summary: Two-dimensional sheets of Manganese telluride have photocatalytic applications .

- Methods of Application: The 2D manganese telluride sheets are used as photocatalysts in various chemical reactions .

- Results or Outcomes: The use of 2D manganese telluride sheets as photocatalysts has improved the efficiency of these reactions .

将来の方向性

The discovery of altermagnetism in manganese telluride has broad implications for technology and research . It offers distinct advantages for the developing field of next-generation magnetic memory technology, known as spintronics . It also offers a promising platform for exploring unconventional superconductivity .

特性

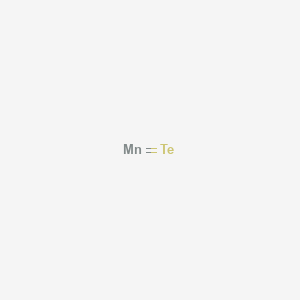

IUPAC Name |

tellanylidenemanganese | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMINMXIEZOMBRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Mn]=[Te] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnTe | |

| Record name | manganese(II) telluride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Manganese(II)_telluride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001014212 | |

| Record name | Manganese(II) telluride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Manganese telluride | |

CAS RN |

12032-88-1 | |

| Record name | Manganese telluride (MnTe) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12032-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manganese telluride (MnTe) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012032881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese telluride (MnTe) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese(II) telluride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese telluride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。